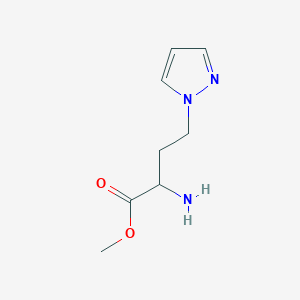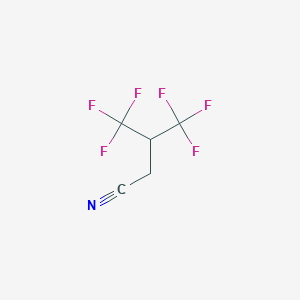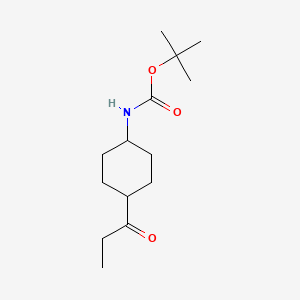
tert-butyl N-(4-propanoylcyclohexyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(4-propanoylcyclohexyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This compound is characterized by the presence of a tert-butyl group, a propanoyl group, and a cyclohexyl ring, making it a versatile molecule in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-propanoylcyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-propanoylcyclohexyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process ensures high yield and purity of the product, which is essential for its applications in various industries.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl N-(4-propanoylcyclohexyl)carbamate can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
- Oxidation products include oxides and hydroxyl derivatives.
- Reduction products include alcohols.
- Substitution products vary depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: tert-Butyl N-(4-propanoylcyclohexyl)carbamate is used as an intermediate in organic synthesis. It is valuable in the preparation of more complex molecules and in the development of new synthetic methodologies.
Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. Its structure allows it to act as a probe in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its carbamate group is known for its stability and bioactivity, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of polymers and coatings. Its chemical properties make it suitable for enhancing the performance of industrial materials.
Mécanisme D'action
The mechanism of action of tert-butyl N-(4-propanoylcyclohexyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction is crucial in its applications in medicinal chemistry and biochemical research.
Comparaison Avec Des Composés Similaires
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- tert-Butyl N-(1-methyl-4-oxocyclohexyl)carbamate
- tert-Butyl carbamate
Comparison: tert-Butyl N-(4-propanoylcyclohexyl)carbamate is unique due to the presence of the propanoyl group, which imparts distinct chemical properties compared to its analogs. The propanoyl group enhances its reactivity and potential applications in various fields. In contrast, compounds like tert-butyl N-(4-hydroxycyclohexyl)carbamate and tert-butyl N-(1-methyl-4-oxocyclohexyl)carbamate have different functional groups, leading to variations in their chemical behavior and applications.
Propriétés
Formule moléculaire |
C14H25NO3 |
|---|---|
Poids moléculaire |
255.35 g/mol |
Nom IUPAC |
tert-butyl N-(4-propanoylcyclohexyl)carbamate |
InChI |
InChI=1S/C14H25NO3/c1-5-12(16)10-6-8-11(9-7-10)15-13(17)18-14(2,3)4/h10-11H,5-9H2,1-4H3,(H,15,17) |
Clé InChI |
SKJNOXMVLRJGJX-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1CCC(CC1)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


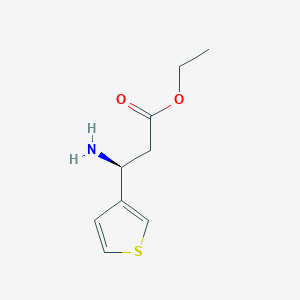
![2-[(Propan-2-yl)oxy]benzene-1-sulfonyl chloride](/img/structure/B13536766.png)
![tert-butylN-[2-(fluorosulfonyl)ethyl]carbamate](/img/structure/B13536767.png)
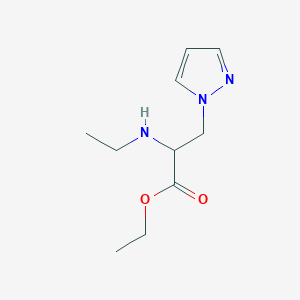
![6-(1,3-Dioxaindan-5-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13536778.png)

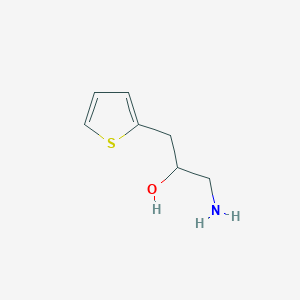
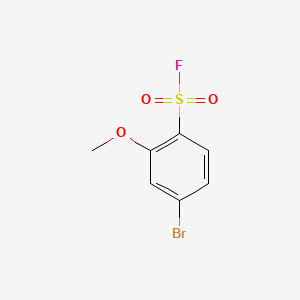


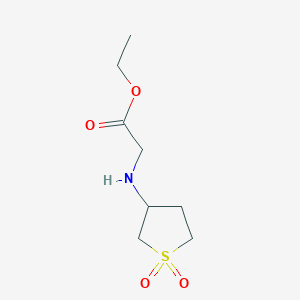
![1-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylicacidhydrochloride](/img/structure/B13536810.png)
